molecular formula C25H20F3N3O B8180545 VT107

VT107

Cat. No.: B8180545
M. Wt: 435.4 g/mol
InChI Key: OBEXKSHQMHIUFP-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VT107 is a potent and orally active inhibitor of pan-TEAD auto-palmitoylation. It is primarily used in cancer research due to its ability to inhibit the proliferation of cells with mutations or deficiencies in the neurofibromatosis type 2 gene. The compound has shown significant promise in preclinical studies, particularly in the context of mesothelioma and other cancers driven by dysregulation of the Hippo-YAP pathway .

Preparation Methods

The synthesis of VT107 involves several steps, including the preparation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that this compound is an enantiomer analogous to VT104, suggesting that similar synthetic strategies may be employed .

Chemical Reactions Analysis

VT107 primarily undergoes inhibition reactions, specifically targeting the palmitoylation of TEAD proteins. This inhibition prevents the association of TEAD with YAP and TAZ, thereby blocking TEAD-mediated gene transcription. The compound is effective at micromolar concentrations, with an IC50 value of 4.93 nM for blocking TEAD-mediated gene transcription .

Scientific Research Applications

VT107 has a wide range of applications in scientific research:

Mechanism of Action

VT107 exerts its effects by inhibiting the auto-palmitoylation of TEAD proteins. This inhibition prevents the association of TEAD with YAP and TAZ, which are transcriptional co-activators involved in the Hippo-YAP pathway. By blocking this interaction, this compound effectively suppresses the transcription of genes involved in cell proliferation and survival. The compound is particularly effective in cells with mutations or deficiencies in the neurofibromatosis type 2 gene, which are common in certain types of cancer .

Comparison with Similar Compounds

VT107 is similar to other TEAD inhibitors such as VT104 and VT103. this compound is more potent and has better oral bioavailability compared to its analogs. It is also more effective at inhibiting the palmitoylation of TEAD2 and TEAD4 proteins . Other similar compounds include:

This compound stands out due to its higher potency and better pharmacokinetic properties, making it a valuable tool in cancer research and drug development .

Properties

IUPAC Name

N-[(1S)-1-(6-aminopyridin-2-yl)ethyl]-5-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3N3O/c1-15(22-6-3-7-23(29)31-22)30-24(32)18-10-13-21-17(14-18)4-2-5-20(21)16-8-11-19(12-9-16)25(26,27)28/h2-15H,1H3,(H2,29,31)(H,30,32)/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEXKSHQMHIUFP-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CC=C1)N)NC(=O)C2=CC3=C(C=C2)C(=CC=C3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC(=CC=C1)N)NC(=O)C2=CC3=C(C=C2)C(=CC=C3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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